Avibactam sodium hydrate is classified as a beta-lactamase inhibitor, which is a category of compounds designed to combat bacterial resistance mechanisms. It is derived from the chemical structure of avibactam, which itself was developed through various synthetic pathways aimed at addressing the growing problem of antibiotic resistance in clinical settings .
The synthesis of avibactam sodium hydrate involves several complex chemical reactions. One notable method includes the use of 5-hydroxy-2-pyridine ethyl formate as a starting material, leading to avibactam sodium through a series of eleven steps. These steps encompass reduction hydrogenation, biological lipase resolution, electrophilic addition, nucleophilic substitution, and others .
Avibactam sodium hydrate has a complex molecular structure characterized by its beta-lactam ring, which is crucial for its function as an inhibitor. The molecular formula for avibactam is CHNOS, and it has a molecular weight of approximately 244.29 g/mol. The presence of functional groups such as sulfonamide contributes to its reactivity with beta-lactamases .
Avibactam sodium hydrate undergoes various chemical reactions that are essential for its activity as an antibiotic adjuvant. It primarily functions by forming covalent bonds with serine residues in the active sites of class A beta-lactamases, such as KPC-2 and SHV-1. This binding inhibits the enzymatic activity that would otherwise degrade beta-lactam antibiotics .
The reaction mechanism involves the nucleophilic attack on the carbonyl carbon of the beta-lactam ring by the hydroxyl group of the serine residue, leading to the formation of a stable acyl-enzyme complex.
The mechanism of action for avibactam sodium hydrate centers around its ability to inhibit beta-lactamases. By binding covalently to the active site serine residue, it prevents the enzyme from hydrolyzing beta-lactam antibiotics. This action restores the efficacy of these antibiotics against resistant bacterial strains. Studies have shown that avibactam can effectively inhibit multiple classes of beta-lactamases, making it a versatile agent in combating bacterial resistance .
Avibactam sodium hydrate appears as a white to off-white solid. Its solubility properties are significant for pharmaceutical formulations, as it must be soluble in aqueous solutions to be effective when administered. The compound exhibits stability under various conditions but may require specific storage conditions to maintain its integrity over time.
Key physical properties include:
Avibactam sodium hydrate is primarily utilized in clinical settings as an adjunct therapy for treating infections caused by multi-drug resistant bacteria. It is often combined with other antibiotics such as ceftazidime or meropenem to enhance their effectiveness against resistant strains. The ongoing research into its applications continues to explore its potential in other therapeutic areas, including combination therapies for chronic infections.
Avibactam sodium hydrate (C₇H₁₂N₃NaO₇S, CAS 2938989-90-1) is a diazabicyclooctane β-lactamase inhibitor with a unique non-β-lactam scaffold. Its core structure features a 5-membered ring fused to a 6-membered ring, forming a rigid [3.2.1] diazabicyclooctane system. The stereochemistry includes critical cis-configured (2S,5R) chiral centers, essential for binding to β-lactamase active sites [1] [5]. The sulfate group (-OSO₃Na) and carboxamide (-C(O)NH₂) are positioned axially, facilitating covalent yet reversible interactions with serine residues in enzymes [7]. The sodium ion stabilizes the sulfate moiety, while the water of hydration (typically monohydrate) enhances crystalline packing [8] [9].
Table 1: Key Structural Features of Avibactam Sodium Hydrate
Feature | Description |
---|---|
Molecular Formula | C₇H₁₂N₃NaO₇S |
Molecular Weight | 305.24 g/mol (anhydrous basis) |
Chiral Centers | (2S,5R) configuration |
Core Structure | [3.2.1] Diazabicyclooctane with sulfate and carboxamide groups |
Hydration State | Typically exists as monohydrate (C₇H₁₂N₃NaO₇S·H₂O; MW 323.26 g/mol) [9] |
Avibactam inhibits β-lactamases TEM-1 and CTX-M-15 with IC₅₀ values of 8 nM and 5 nM, respectively, attributed to optimal stereoelectronic alignment with enzyme catalytic pockets [1] [5].
Solubility: Avibactam sodium hydrate exhibits high aqueous solubility (≥200 mg/mL or 655 mM at 25°C), critical for parenteral formulations [1] [9]. It is sparingly soluble in organic solvents like ethanol or dichloromethane [5] [8].
Stability: The compound degrades under acidic conditions (pH < 4) due to lactam ring hydrolysis, but remains stable at physiological pH (6–8) [9]. Thermal stability studies show decomposition above 150°C. It is hygroscopic and requires storage at 4°C in sealed containers with desiccants to prevent hydration state changes [1] [9].
Hydration Dynamics: The monohydrate form predominates in crystalline states. Dehydration at 40–60°C under vacuum converts it to an anhydrous form, which may revert to hydrate upon atmospheric exposure. Variable-temperature X-ray diffraction (VT-XRD) reveals reversible lattice changes during hydration/dehydration cycles [8].
Table 2: Hydrate Forms of Avibactam Sodium
Property | Monohydrate | Anhydrous Form |
---|---|---|
Crystal System | Orthorhombic | Monoclinic |
Water Content | ~5.6% (theoretical) | <0.5% |
Stability | Stable at 25°C/60% RH | Hygroscopic |
Reversibility | Converts to anhydrous >40°C | Rehydrates in humid conditions |
Industrial synthesis employs a chiral-pool strategy starting from L-pyroglutamic acid derivatives to preserve stereochemistry. Key steps include [3] [8]:
Recent innovations avoid cryogenic conditions (-78°C) and transition-metal catalysts, enhancing scalability. The overall yield for optimized routes exceeds 60% (vs. 20–50% in older methods) [3] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0